4,7-Dimethyl-1H-indazole-3-carbaldehyde

Übersicht

Beschreibung

4,7-Dimethyl-1H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of the aldehyde group at the 3-position and methyl groups at the 4 and 7 positions makes this compound particularly interesting for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethyl-1H-indazole-3-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazones with aldehydes under acidic conditions. Another method includes the palladium or copper-catalyzed cyanation of 3-halogenoindazole followed by reduction with RANEY® nickel or diisobutylaluminum hydride (DIBAL) . Additionally, the Heck coupling ozonolysis sequence can be employed to introduce the aldehyde function .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4,7-Dimethyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methyl groups at the 4 and 7 positions can undergo electrophilic substitution reactions, allowing for further functionalization of the indazole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or nitro groups.

Major Products Formed:

Oxidation: 4,7-Dimethyl-1H-indazole-3-carboxylic acid.

Reduction: 4,7-Dimethyl-1H-indazole-3-methanol.

Substitution: Various substituted indazole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- Indazole Derivatives Synthesis Multi-substituted indazole derivatives can be synthesized from the treatment of hydrazine hydrates in MeOH/H+ with multi-substituted cyclohexanone derivatives . Spectroscopic data such as IR can characterize the final scaffold .

- Antibacterial Activity Indazole derivatives exhibit antibacterial activity . The agar diffusion protocol is used to perform antibacterial activity of synthesized compounds. The zone of inhibition (ZOI) of the compound, as well as their minimum inhibitory concentrations (MICs) values against the standard and blank sample, are used to project the results. The activity of the compound is calculated by counting the zone of inhibition of the compound in mm and minimum inhibitory concentrations MICs (μg/mL). An increase in the concentration of compounds increases the zone of inhibition . For example, scaffolds 5A, 4D, and 5F display the highest antibacterial activity . While scaffolds 5B, 5C, and 5H display good potential activity against the selective microorganism Escherichia Coli, Bacillus subtilis, and Staphylococcus aureus .

- Molecular Docking Molecular docking studies revealed that compound 5D and 5F possess excellent bonding interaction with the targeted enzyme with DNA gyrase (PDB code 1KZN) .

Other Indazole Derivatives Applications

Wirkmechanismus

The mechanism of action of 4,7-Dimethyl-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The indazole ring can also engage in hydrogen bonding and hydrophobic interactions within the active sites of biological targets, enhancing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

4,7-Dimethyl-1H-indazole-3-carbaldehyde can be compared with other similar compounds such as:

1H-Indole-3-carbaldehyde: Both compounds have an aldehyde group at the 3-position, but this compound has additional methyl groups at the 4 and 7 positions, which can influence its reactivity and biological activity.

1H-Indazole-3-carboxaldehyde: Similar to this compound, but without the methyl groups, making it less sterically hindered and potentially more reactive in certain chemical reactions.

4,7-Dimethyl-1H-indazole-3-carboxylic acid: The oxidized form of this compound, which can be used in different chemical transformations and applications.

By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Biologische Aktivität

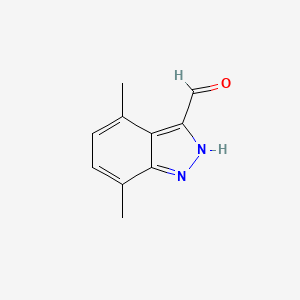

4,7-Dimethyl-1H-indazole-3-carbaldehyde is an organic compound characterized by its indazole ring structure, featuring methyl groups at the 4 and 7 positions and an aldehyde functional group at the 3 position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound is represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities:

- Anticancer Activity : Indazole derivatives have shown potential as anticancer agents. For instance, certain indazole compounds have been reported to inhibit specific kinases involved in cancer progression, suggesting that this compound may possess similar bioactivity.

- Antimicrobial Properties : The compound has been associated with antibacterial and antifungal activities. Studies suggest that indazole derivatives can disrupt bacterial cell walls or interfere with metabolic processes in fungi .

- Anti-inflammatory Effects : Indazole compounds are noted for their anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes .

The exact mechanisms of action for this compound remain largely unexplored; however, related indazole derivatives demonstrate several potential pathways:

- Enzyme Inhibition : Indazoles may act as inhibitors of various enzymes such as kinases and phosphatases involved in cancer cell signaling pathways. For example, some studies highlight their role in inhibiting Polo-like kinase (PLK) activity .

- Cell Cycle Disruption : Indazole derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often evaluated using assays that measure cell viability and proliferation .

- Interaction with Biomolecules : The presence of functional groups in indazoles facilitates hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity .

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

Study 1: Anticancer Activity

A study explored the antiproliferative effects of indazole derivatives on MCT1-expressing cancer cell lines (A-549 and MCF-7). The results indicated that these compounds significantly inhibited cell growth by blocking lactate and pyruvate influx into the cells .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 25 | A-549 |

| Compound B | 15 | MCF-7 |

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of various indazole derivatives against common bacterial strains. The results demonstrated that certain derivatives exhibited effective inhibition of bacterial growth.

| Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 μg/mL |

| S. aureus | 16 μg/mL |

Eigenschaften

IUPAC Name |

4,7-dimethyl-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-3-4-7(2)10-9(6)8(5-13)11-12-10/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNSIRJXHHTZIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=NNC(=C12)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501269577 | |

| Record name | 4,7-Dimethyl-1H-indazole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501269577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000340-75-9 | |

| Record name | 4,7-Dimethyl-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dimethyl-1H-indazole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501269577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.